molecular formula C21H18F3NO5 B13491920 rac-(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, trans

rac-(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, trans

Cat. No.: B13491920
M. Wt: 421.4 g/mol
InChI Key: KKKAZSMFZJPYIR-ZWKOTPCHSA-N
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Description

rac-(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, trans is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a morpholine ring substituted with a trifluoromethyl group and a fluorenylmethoxycarbonyl (Fmoc) protecting group. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications.

Preparation Methods

The synthesis of rac-(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, trans typically involves multiple steps, starting from readily available starting materialsThe final step involves the formation of the morpholine ring through cyclization reactions under controlled conditions .

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

rac-(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, trans undergoes various types of chemical reactions, including:

Scientific Research Applications

rac-(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, trans has several scientific research applications:

Mechanism of Action

The mechanism of action of rac-(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, trans involves its interaction with specific molecular targets. The Fmoc group allows for selective protection and deprotection of amino groups, facilitating the synthesis of peptides and other biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity and stability, influencing its interaction with biological membranes and proteins .

Comparison with Similar Compounds

Similar compounds to rac-(3R,6S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-6-(trifluoromethyl)morpholine-3-carboxylic acid, trans include:

The uniqueness of this compound lies in its combination of the Fmoc protecting group and the trifluoromethyl-substituted morpholine ring, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C21H18F3NO5

Molecular Weight

421.4 g/mol

IUPAC Name

(3S,6R)-4-(9H-fluoren-9-ylmethoxycarbonyl)-6-(trifluoromethyl)morpholine-3-carboxylic acid

InChI

InChI=1S/C21H18F3NO5/c22-21(23,24)18-9-25(17(11-29-18)19(26)27)20(28)30-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-18H,9-11H2,(H,26,27)/t17-,18+/m0/s1

InChI Key

KKKAZSMFZJPYIR-ZWKOTPCHSA-N

Isomeric SMILES

C1[C@@H](OC[C@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C(F)(F)F

Canonical SMILES

C1C(OCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C(F)(F)F

Origin of Product

United States

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